Phenyl(pyren-1-YL)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(pyren-1-YL)methanethione is a compound that combines the structural features of phenyl and pyrene groups with a methanethione linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyren-1-YL)methanethione typically involves the reaction of pyrene derivatives with phenylmethanethione. One common method is the nucleophilic aromatic substitution reaction, where a pyrene derivative is reacted with a phenylmethanethione precursor under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl(pyren-1-YL)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyrene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Phenyl(pyren-1-YL)methanethione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Phenyl(pyren-1-YL)methanethione exerts its effects involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s photophysical properties and its ability to act as a fluorescent probe . The pathways involved include the modulation of electronic states and energy transfer processes within the molecule .
Vergleich Mit ähnlichen Verbindungen
Phenyl(pyren-1-YL)methanethione can be compared with other similar compounds such as:
Phenyl(morpholino)methanethione: This compound has a morpholine group instead of a pyrene group and exhibits different biological activities.
(4-(Phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone: This compound has a phenothiazine group and shows unique mechanochromic and aggregation-induced emission properties.
Uniqueness: this compound is unique due to its combination of phenyl and pyrene groups, which impart distinct photophysical properties and make it suitable for a variety of applications in materials science and bioimaging .
Eigenschaften
CAS-Nummer |
40812-79-1 |
---|---|
Molekularformel |
C23H14S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
phenyl(pyren-1-yl)methanethione |
InChI |
InChI=1S/C23H14S/c24-23(18-5-2-1-3-6-18)20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H |
InChI-Schlüssel |
DJKBQDKLEGQEGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.